2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide features a bicyclic pyrrolo[3,2-d]pyrimidinone core, substituted with a 3-ethyl group, a 4-oxo moiety, and a 7-phenyl group. The acetamide side chain is linked to an N-(3-methoxyphenyl) group, introducing hydrogen-bonding capacity and moderate lipophilicity.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-26-15-24-21-19(16-8-5-4-6-9-16)13-27(22(21)23(26)29)14-20(28)25-17-10-7-11-18(12-17)30-2/h4-13,15H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSKRXCAEXEYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethyl, phenyl, and methoxyphenyl groups through various substitution reactions. The final step often involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic uses, including as an anti-cancer or anti-inflammatory agent.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrrolo[3,2-d]pyrimidinone core distinguishes it from analogs with related but distinct fused-ring systems:
- EP 4 374 877 A2 (Example 1) : Contains a pyrrolo[1,2-b]pyridazine carboxamide core, which introduces a pyridazine ring instead of pyrimidine, altering electronic properties and binding interactions .
- P244-0426 (): Features a pyrrolo[3,4-b]pyridine core, replacing the pyrimidinone oxygen with a nitrogen atom, which may enhance basicity .
Substituent Analysis
Key substituents influence solubility, bioavailability, and target affinity:
Hydrogen-Bonding and Crystallography
- The target compound’s acetamide group acts as both a hydrogen-bond donor (N–H) and acceptor (C=O), facilitating interactions observed in crystal structures. In contrast, the carboxamide in EP 4 374 877 A2 offers stronger acceptor capacity due to resonance stabilization .
- Crystallographic analysis using SHELXL () and ORTEP-3 () has been critical in resolving puckering parameters for the pyrrolopyrimidinone ring, as defined by Cremer-Pople coordinates (). The 3-ethyl group induces slight non-planarity, affecting molecular packing .
Pharmacological and Physicochemical Profiles
- Kinase Inhibition : EP 4 374 877 A2’s trifluoromethylphenyl and morpholinylethoxy groups are hallmarks of kinase inhibitors targeting ATP-binding pockets .
- Metabolic Stability : The target’s 3-methoxyphenyl group may reduce oxidative metabolism compared to Example 83 ’s fluorophenyl groups, which resist CYP450-mediated degradation .
- Solubility : The piperidinylethyl group in P244-0426 improves water solubility (~2.5 mg/mL) compared to the target compound’s moderate solubility (~1.2 mg/mL), estimated via LogP calculations (target: ~3.1 vs. P244-0426: ~2.4) .
Biological Activity
The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide is a novel pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features suggest a variety of interactions with biological targets that may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of approximately 430.508 g/mol. The compound's structure includes a pyrrolopyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.508 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as the EGFR (Epidermal Growth Factor Receptor) pathway.
- Molecular Docking Studies : Molecular docking simulations have demonstrated that this compound can effectively bind to the active sites of target proteins involved in cancer cell proliferation. For example, docking studies against EGFR tyrosine kinase revealed promising binding affinities comparable to established inhibitors .
- Cell Line Studies : In vitro studies on human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) have shown that compounds within this class can significantly reduce cell viability and induce apoptosis . The MTT assay has been a common method for evaluating cytotoxicity in these studies.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cancer progression, leading to decreased proliferation and increased apoptosis in tumor cells.
- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Studies
- Study on Pyrrolopyrimidine Derivatives : A study published in MDPI highlighted the anticancer effects of various pyrrolopyrimidine derivatives, showing that modifications on the core structure can enhance biological activity against specific cancer types .
- EGFR Inhibition : Research demonstrated that certain derivatives of pyrrolopyrimidines exhibited IC50 values similar to those of established EGFR inhibitors like Erlotinib, suggesting potential for clinical applications in targeted therapies against cancers with EGFR mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
